tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under specific conditions. This compound features a tert-butyl group, a bromine atom, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method is the reaction of tert-butyl carbamate with 1-bromo-2-oxohexane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol or ether as solvents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid or water as solvents.
Major Products:
Substitution: Formation of new carbamate derivatives with different functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also be employed in the development of enzyme inhibitors or as a probe to investigate biochemical pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors. Its carbamate moiety can be modified to enhance bioavailability and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds. The carbamate moiety can undergo hydrolysis or other transformations under specific conditions, leading to the release of tert-butyl alcohol and the formation of new functional groups.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors in biological systems, depending on its derivatives and modifications. Its interactions with molecular targets can be studied using various biochemical and biophysical techniques to elucidate its mode of action.
Comparison with Similar Compounds
- tert-butyl N-[(3S)-1-chloro-2-oxohexan-3-yl]carbamate
- tert-butyl N-[(3S)-1-iodo-2-oxohexan-3-yl]carbamate
- tert-butyl N-[(3S)-1-fluoro-2-oxohexan-3-yl]carbamate
Comparison: tert-butyl N-[(3S)-1-bromo-2-oxohexan-3-yl]carbamate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. it is less reactive than iodine, which can influence the choice of compound based on the desired reaction conditions and outcomes.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2613299-84-4 |
---|---|
Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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